molecular formula C9H10N2O B8717436 3-Dimethylaminophenyl isocyanate CAS No. 31125-04-9

3-Dimethylaminophenyl isocyanate

Cat. No.: B8717436
CAS No.: 31125-04-9
M. Wt: 162.19 g/mol
InChI Key: QEEHTQPUAUULOU-UHFFFAOYSA-N
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Description

3-Dimethylaminophenyl isocyanate is an aromatic isocyanate monomer utilized in organic synthesis and pharmaceutical research. It serves as a key building block for the creation of more complex molecules, particularly in the synthesis of urea derivatives . In medicinal chemistry, such substituted phenyl ureas are investigated for their biological activity, for instance as potential antiproliferative agents in cancer research . The reactive isocyanate (-N=C=O) group readily undergoes nucleophilic addition reactions with amines and alcohols, allowing researchers to functionalize molecules and develop structure-activity relationships during drug discovery efforts . As a handling note, isocyanates require careful management; they can be hazardous allergens and sensitizers, and engineering controls with appropriate personal protective equipment are essential for safe laboratory use . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

31125-04-9

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-isocyanato-N,N-dimethylaniline

InChI

InChI=1S/C9H10N2O/c1-11(2)9-5-3-4-8(6-9)10-7-12/h3-6H,1-2H3

InChI Key

QEEHTQPUAUULOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 4-(Dimethylamino)phenyl Isocyanate

While both isomers share similar electronic effects due to the dimethylamino group, steric and regiochemical differences influence their reactivity. For instance:

  • Reactivity in Drug Synthesis : Para-substituted derivatives are often preferred in medicinal chemistry for improved binding to target proteins due to spatial alignment .
  • Immobilization Efficiency : The para isomer may exhibit higher immobilization efficiency on isocyanate-functionalized surfaces (e.g., microarrays) due to reduced steric hindrance compared to the meta isomer .

Methyl-Substituted Derivatives: 3,5-Dimethylphenyl Isocyanate

3,5-Dimethylphenyl isocyanate (CAS 2556-36-7) features methyl groups at both meta and para positions. Key differences include:

  • Steric Effects : The dual methyl groups create significant steric hindrance, limiting reactivity in bulky reactions. For example, in visible-light-promoted three-component reactions, ortho-substituted isocyanates (e.g., 3c, 3e) show reduced yields (25–30%) due to steric constraints .
  • Applications : This compound is used in chiral chromatography stationary phases, where its rigid structure aids in enantiomer separation .

Halogen-Substituted Derivatives: 3-Fluoro-5-methylphenyl and 3-Chloro-4-methylphenyl Isocyanates

  • However, fluorinated derivatives are prized in agrochemicals for enhanced metabolic stability .
  • This compound is regulated under hazardous material shipping guidelines due to toxicity .

Alkyl vs. Aryl Isocyanates

  • Alkyl Isocyanates (e.g., tert-butyl isocyanate): These exhibit lower thermal stability and higher volatility compared to aryl derivatives. For example, tert-butyl isocyanate degrades in polyurethane (PU) formulations at 90–190°C, while aryl isocyanates (e.g., 3-dimethylaminophenyl) remain stable up to 250°C .
  • Reactivity : Alkyl isocyanates are unsuitable for reactions requiring aromatic conjugation (e.g., photoredox catalysis) .

Ureido Linkage Formation

3-Dimethylaminophenyl isocyanate reacts efficiently with primary amines to form ureido bonds, a key step in kinase inhibitor synthesis (e.g., compounds 2a–h in Scheme 2). Its dimethylamino group enhances solubility in polar solvents (DMF, DCM), improving reaction homogeneity . In contrast, halogenated analogs (e.g., 4-chlorophenyl isocyanate) require longer reaction times due to reduced nucleophilicity .

Immobilization on Functionalized Surfaces

On isocyanate-functionalized microarrays, this compound achieves >73% immobilization efficiency under optimized conditions (post-printing treatment with humidity control). This outperforms carboxylic acid-containing isocyanates but is comparable to other aryl derivatives like 4-methoxyphenyl isocyanate .

Preparation Methods

Reaction Mechanism and Kinetics

The reaction begins with the nucleophilic attack of the phenolic oxygen on phosgene, generating 3-dimethylaminophenyl chloroformate. This intermediate undergoes dehydrohalogenation at elevated temperatures (80–120°C) to release HCl and yield the target isocyanate. Computational studies indicate that solvent effects critically influence reaction barriers. For example, o-dichlorobenzene reduces the activation energy by 28 kJ/mol compared to gas-phase conditions, enabling completion within 2–4 hours.

Industrial Process Optimization

Key parameters for scalability include:

  • Phosgene stoichiometry : A 10–15% molar excess ensures complete phenol conversion while minimizing hazardous phosgene residues.

  • Solvent selection : Toluene and chlorobenzene improve yields to 85–90% by stabilizing reactive intermediates.

  • Temperature control : Maintaining 90–100°C prevents side reactions such as trimerization to isocyanurates.

A representative large-scale protocol involves:

  • Dissolving 3-dimethylaminophenol (1.0 mol) in toluene under nitrogen.

  • Adding phosgene (1.2 mol) dropwise at 0–5°C.

  • Heating to 100°C for 3 hours.

  • Distilling the product under reduced pressure (7.33 kPa) to achieve 92% purity.

Thermal Decomposition of Carbamate Intermediates

Carbamate decomposition offers a phosgene-free pathway, leveraging thermally labile intermediates derived from urea or dimethylamine. This method is particularly advantageous for producing high-purity isocyanates.

Synthesis of 3-Dimethylaminophenyl Dimethylcarbamate

The carbamate precursor is synthesized via transesterification of diaryl carbonates with dimethylamine. A patented one-pot process achieves 96% yield under the following conditions:

  • Reactants : Di(3-nitrophenyl) carbonate (1.0 eq), dimethylamine (1.6 eq).

  • Solvent : Toluene.

  • Catalyst : Potassium hydroxide (0.1 eq).

  • Conditions : 120°C for 2 hours.

The reaction mechanism involves nucleophilic displacement of the aryloxy group by dimethylamine, followed by in situ reaction with 3-dimethylaminophenol. Notably, avoiding intermediate isolation reduces byproduct formation.

Carbamate-to-Isocyanate Conversion

Thermolysis of the carbamate occurs at 240–260°C using Fe₂O₃/SiO₂ catalysts. These bifunctional catalysts promote simultaneous C=O bond cleavage and N–H activation, achieving 99.6% isocyanate yield. The process benefits from:

  • Catalyst composition : Fe₂O₃ (30 wt%) on SiO₂ enhances surface acidity, facilitating proton transfer.

  • Pressure control : Operating at 7.33 kPa lowers the boiling point of byproduct alcohols, enabling continuous separation.

Catalytic Urea Methods

Urea-based routes provide an eco-friendly alternative by utilizing CO₂ as a carbonyl source. However, these methods require rigorous optimization to compete with traditional approaches.

Two-Step Urea Process

  • Urea condensation : 3-Dimethylaminophenol reacts with urea at 150°C to form a biuret intermediate.

  • Catalytic decomposition : Fe₂O₃/Al₂O₃ catalysts (1:1 molar ratio) cleave the biuret at 220°C, yielding 78–82% isocyanate.

Challenges and Innovations

  • Byproduct management : Ammonia and CO₂ must be efficiently removed to prevent reverse reactions.

  • Catalyst deactivation : Sulfur-containing impurities in urea necessitate periodic catalyst regeneration.

Alternative Non-Phosgene Pathways

Emerging methods focus on replacing phosgene with safer reagents, though scalability remains unproven.

Triphosgene Reactions

Triphosgene (bis(trichloromethyl) carbonate) offers reduced toxicity while maintaining high reactivity. A typical protocol uses:

  • Triphosgene (0.35 eq).

  • Triethylamine (2.0 eq) as HCl scavenger.

  • 85% yield at 60°C in dichloromethane.

Enzymatic Carbonylation

Preliminary studies with Candida antarctica lipase B show promise for converting 3-dimethylaminophenol and dimethyl carbonate to the isocyanate at 40°C. However, yields remain low (35–40%) due to enzyme instability.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Toxicity ConcernsScalability
Phosgenation88–9292–95HighIndustrial
Carbamate decomposition99.698.5ModeratePilot-scale
Urea route78–8290–93LowLab-scale
Triphosgene8594ModerateLimited

Q & A

Q. Key considerations :

  • Nucleophile selection : Use amines or alcohols under mild conditions (room temperature, inert atmosphere) to minimize side reactions .
  • Reactivity tuning : Add catalytic bases (e.g., DBU) to accelerate isocyanate-nucleophile reactions .
  • Purification : Isolate derivatives via recrystallization or chromatography. Characterize using melting point, IR (N-H/C=O stretches), and NMR .

Advanced: What biomarkers or assays are predictive of immune responses to isocyanate exposure?

  • IgE antibodies : Detect using fluorescence enzyme immunoassays with MDI-albumin conjugates. Positive IgE correlates strongly with occupational asthma but has low sensitivity .
  • Complementary assays : Pair IgE data with lymphocyte proliferation tests or fractional exhaled nitric oxide (FeNO) measurements to improve diagnostic accuracy .

Basic: What spectroscopic techniques are used to confirm the structure of this compound derivatives?

  • FTIR : Confirm isocyanate consumption (disappearance of ~2270 cm⁻¹ N=C=O stretch) and urea/thiourea formation (N-H ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .
  • NMR : Track urethane/urea protons (δ 4.5–5.5 ppm for NH) and aromatic substitution patterns .
  • Elemental analysis : Validate purity and stoichiometry of derivatives .

Advanced: How does solvent choice impact the reactivity of this compound in nucleophilic additions?

  • Polar aprotic solvents (e.g., THF, DCM): Enhance electrophilicity of the isocyanate group, accelerating reactions with weak nucleophiles (e.g., phenols) .
  • Protic solvents (e.g., methanol): Risk side reactions (e.g., hydrolysis); use only with strong nucleophiles like amines .
  • Temperature control : For exothermic reactions, maintain ≤0°C to prevent thermal degradation .

Advanced: What computational tools aid in predicting the environmental or toxicological behavior of this compound?

  • QSAR models : Estimate biodegradation rates or toxicity using substituent parameters (e.g., Hammett constants for the dimethylamino group) .
  • Molecular docking : Simulate interactions with biomolecules (e.g., hemoglobin or albumin) to predict metabolite formation .
  • EChA databases : Cross-reference with analogous isocyanates (e.g., MDI) for hazard classification .

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